N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide
Description
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O/c1-13(2)16(21)18-7-8-19-9-11-20(12-10-19)15-5-3-14(17)4-6-15/h3-6,13H,7-12H2,1-2H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVZCTNPFINYLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCN1CCN(CC1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions.
Attachment of the Isobutyramide Moiety: The final step involves the attachment of the isobutyramide group to the piperazine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and high-throughput screening can optimize reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide involves its interaction with specific molecular targets, such as receptors and enzymes. The fluorophenyl group enhances its binding affinity to these targets, leading to modulation of their activity. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors .
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)piperazine: A simpler analog with similar pharmacological properties.
N-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)isobutyramide: A closely related compound with a different substitution pattern on the phenyl ring.
Uniqueness
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the isobutyramide moiety further enhances its biological activity and specificity towards certain molecular targets.
Biological Activity
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Molecular Formula : C18H24FN3O
- Molar Mass : 321.40 g/mol
- IUPAC Name : this compound
Research indicates that compounds similar to this compound often interact with various biological targets, including neurotransmitter receptors and enzymes involved in cancer cell proliferation. The presence of the piperazine moiety is significant for its interaction with serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders.
Biological Activity Overview
- Anticancer Activity : Several studies have demonstrated that derivatives of piperazine compounds exhibit moderate to significant efficacy against various cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values in the low micromolar range against human breast cancer cells, indicating their potential as therapeutic agents in oncology .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes such as PARP1, which is involved in DNA repair mechanisms. Inhibition of PARP1 can lead to increased apoptosis in cancer cells, making it a target for cancer therapies. Compounds similar to this compound have shown dose-dependent inhibition of PARP1 activity .
- Neuropharmacological Effects : Given its structural similarity to known psychoactive compounds, this compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Research into related piperazine derivatives suggests potential anxiolytic and antidepressant effects .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide, and how can reaction conditions be systematically optimized?
- Answer : The synthesis typically involves coupling a 4-(4-fluorophenyl)piperazine intermediate with an isobutyramide-containing alkylating agent. Optimization leverages Design of Experiments (DOE) to evaluate variables (e.g., temperature, solvent polarity, stoichiometry). For example, fractional factorial designs can identify critical parameters, while response surface methodology refines optimal conditions. Yield and purity are assessed via HPLC or LC-MS .
Q. What analytical techniques are essential for characterizing the compound’s purity and structural integrity?
- Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry, while high-resolution mass spectrometry (HRMS) validates molecular weight. Purity is quantified via reverse-phase HPLC with UV detection. Differential scanning calorimetry (DSC) or X-ray diffraction may assess crystallinity .
Q. How is preliminary pharmacological screening conducted to evaluate the compound’s activity at neurotransmitter receptors?
- Answer : Radioligand binding assays (e.g., using [³H]spiperone for dopamine D2/D3 receptors or [³H]8-OH-DPAT for serotonin 5-HT1A) determine receptor affinity (Ki). Functional activity (agonist/antagonist) is assessed via cAMP accumulation or calcium flux assays in transfected cell lines .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in reported receptor binding affinities across studies?
- Answer : Quantum mechanical calculations (e.g., density functional theory, DFT) model ligand-receptor interactions, while molecular dynamics (MD) simulations predict binding stability. Discrepancies arise from protonation states or conformational flexibility; validation requires experimental assays under standardized pH and buffer conditions .
Q. What methodologies enable the design of selective analogs targeting dopamine D3 over D2 receptors?
- Answer : Structure-activity relationship (SAR) studies focus on substituents at the piperazine N-position and isobutyramide chain length. Molecular docking into D3 vs. D2 receptor homology models identifies steric/electronic differences. In vitro selectivity ratios (>10-fold Ki difference) are prioritized .
Q. How can heterogeneous catalysis or flow chemistry improve the scalability and sustainability of synthesis?
- Answer : Immobilized catalysts (e.g., Pd/C for Suzuki couplings) reduce metal leaching, while continuous flow reactors enhance heat/mass transfer. Process metrics (E-factor, atom economy) are calculated to minimize waste. Membrane separation techniques (e.g., nanofiltration) aid in purification .
Q. What statistical approaches are used to analyze dose-response contradictions in in vivo behavioral assays?
- Answer : Non-linear regression models (e.g., sigmoidal curves in GraphPad Prism) estimate ED50 values. Outliers are assessed via Grubbs’ test, while ANOVA with post-hoc Tukey tests compares group means. Meta-analyses account for variability in animal models or administration routes .
Key Considerations for Researchers
- Contradiction Management : Cross-validate computational predictions with orthogonal experimental techniques (e.g., SPR vs. radioligand assays).
- Software Tools : Use Gaussian for DFT, GROMACS for MD, and Symyx Pipeline Pilot for SAR database mining .
- Ethical Compliance : Adhere to safety protocols for handling fluorinated compounds (e.g., PPE, fume hoods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
